2-amino-N-cycloheptylbenzamide
Overview
Description
2-Amino-N-cycloheptylbenzamide is an organic compound with the molecular formula C14H20N2O. It is a derivative of benzamide, where the amine group is attached to the second position of the benzene ring, and a cycloheptyl group is attached to the nitrogen atom of the amide group.
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes and proteins in the field of oncology .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to the active site, inducing conformational changes, or blocking the substrate’s access .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-cycloheptylbenzamide . These factors can include temperature, pH, presence of other compounds, and specific conditions within the body .
Biochemical Analysis
Biochemical Properties
2-amino-N-cycloheptylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and subsequently affect gene transcription.
Additionally, this compound has been shown to interact with zinc-binding groups within the HDAC structure, further influencing its enzymatic activity . These interactions highlight the compound’s potential as a modulator of gene expression and its relevance in epigenetic studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against certain tumor cell lines, such as A549 and SW480, indicating its potential as an anti-cancer agent .
Furthermore, this compound can impact cell signaling pathways by inhibiting HDAC activity, leading to the accumulation of acetylated histones and altered gene expression patterns . This modulation of gene expression can result in changes in cellular metabolism and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of HDACs, inhibiting their enzymatic activity . This inhibition prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to degradation and reduced efficacy.
Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression and cellular metabolism, which can have significant implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of gene expression . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can interact with intracellular transporters that facilitate its movement to specific cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins involved in gene regulation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific nuclear compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cycloheptylbenzamide typically involves the reaction of 2-aminobenzoyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cycloheptylbenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group of the amide can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-Aminobenzamide: Similar structure but lacks the cycloheptyl group.
N-Cycloheptylbenzamide: Similar structure but lacks the amino group on the benzene ring.
2-Amino-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: 2-Amino-N-cycloheptylbenzamide is unique due to the presence of both the amino group and the cycloheptyl group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-amino-N-cycloheptylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRFNVVNWLSKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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